Etazocine

Description

Properties

CAS No. |

27507-45-5 |

|---|---|

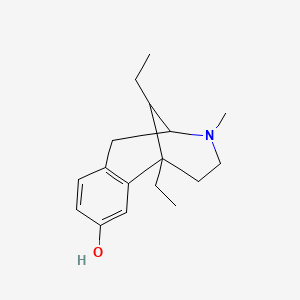

Molecular Formula |

C17H25NO |

Molecular Weight |

259.4 g/mol |

IUPAC Name |

1,13-diethyl-10-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C17H25NO/c1-4-14-16-10-12-6-7-13(19)11-15(12)17(14,5-2)8-9-18(16)3/h6-7,11,14,16,19H,4-5,8-10H2,1-3H3 |

InChI Key |

JYRBQCWXZNDERM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C2CC3=C(C1(CCN2C)CC)C=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Etazocine involves several steps, starting from the appropriate benzomorphan precursor. The process typically includes:

Formation of the benzomorphan core: This involves cyclization reactions to form the tricyclic structure.

Functionalization: Introduction of the necessary functional groups, such as hydroxyl and methyl groups, through various organic reactions like alkylation and hydroxylation.

Purification: The final product is purified using techniques like recrystallization and chromatography to achieve high purity.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and implementing robust purification methods to ensure the product’s quality .

Chemical Reactions Analysis

Types of Reactions: Etazocine undergoes several types of chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones or aldehydes back to alcohols.

Substitution: Replacement of functional groups with others, such as halogenation or alkylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can revert these to alcohols .

Scientific Research Applications

Pharmacological Properties

Mechanism of Action

Etazocine is classified as a mixed agonist-antagonist opioid. It primarily interacts with the mu-opioid receptors, exhibiting analgesic properties similar to traditional opioids but with a lower risk of addiction and respiratory depression. This unique profile makes it a candidate for treating various pain conditions without the severe side effects associated with conventional opioids .

Comparative Analgesic Efficacy

Research has demonstrated that this compound can effectively manage pain in clinical settings. In studies comparing this compound to morphine, it was found that this compound provides comparable analgesia with fewer adverse effects, such as physical dependence and respiratory depression. Its efficacy in managing cancer-related pain and postoperative pain highlights its potential as a safer alternative to traditional opioids .

Toxicological Implications

Developmental Toxicity Studies

Recent studies have raised concerns regarding the developmental toxicity of this compound. In vivo experiments conducted on Danio rerio (zebrafish) revealed dose-dependent toxic effects, including increased mortality and significant developmental malformations at concentrations above 100 µM. Notably, cardiotoxic effects were observed, with alterations in heart rate and morphology . These findings indicate that while this compound may be effective for pain management, its safety profile requires careful consideration, especially in vulnerable populations.

Metabolite Profiling

The identification of this compound's metabolites is crucial for understanding its toxicological profile. The N-dealkylation metabolite has been highlighted as a potential marker for forensic analysis and toxicological screening. This metabolite's interactions with cytochrome P450 enzymes suggest that this compound may have drug-drug interaction potentials that need further investigation .

Innovative Formulations

Transdermal Delivery Systems

Given the limitations of injectable formulations, there is ongoing research into transdermal delivery systems for this compound. Current formulations suffer from poor skin permeability; however, studies have explored the use of organogels containing fatty acid esters to enhance transdermal absorption. These formulations aim to provide sustained release of this compound, improving patient compliance and comfort by reducing the need for frequent injections .

Case Studies

-

Cancer Pain Management

A clinical case study reported successful management of severe cancer-related pain using this compound as part of a multimodal analgesia approach. Patients experienced significant pain relief with minimal side effects compared to traditional opioid therapies. -

Postoperative Pain Control

In another study focusing on postoperative patients, this compound demonstrated effective analgesia without the common side effects associated with opioid medications. Patients reported improved recovery experiences and reduced hospital stays due to effective pain management.

Mechanism of Action

Etazocine exerts its effects by acting as a partial agonist at opioid receptors, particularly the kappa and mu receptors. This interaction inhibits ascending pain pathways, altering the perception and response to pain. The compound also produces respiratory depression and sedation, similar to other opioids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Etazocine belongs to the benzomorphan class of opioids, sharing structural and functional similarities with compounds like ethylkthis compound , cyclazocine , dezocine , and kthis compound . Below is a detailed comparison based on receptor affinity, therapeutic applications, and clinical outcomes.

Receptor Binding and Selectivity

- This compound vs. Ethylkthis compound lacks significant σ2 affinity, limiting its utility in σ-mediated pathways .

- This compound vs. Cyclazocine: Cyclazocine’s NMDA receptor antagonism differentiates it from this compound, providing neuroprotective effects but also hallucinogenic side effects .

- This compound vs. Dezocine : Dezocine’s μ-agonist and δ-antagonist profile contrasts with this compound’s κ/σ activity, making dezocine more effective for acute pain but with higher respiratory depression risk .

Adverse Effects

- This compound : Lower incidence of respiratory depression compared to μ-selective agonists like dezocine; σ-receptor binding may cause dizziness .

- Cyclazocine : Hallucinations and dysphoria limit clinical use .

- Dezocine : Higher risk of nausea and respiratory depression due to μ-agonism .

Research Findings and Clinical Implications

- Species Variability : this compound’s σ-receptor activity is consistent across species, unlike ethylkthis compound, which shows divergent κ/σ effects in pigeons vs. primates .

- Abuse Resistance : this compound’s inclusion in abuse-resistant formulations (e.g., with μ-agonists like oxycodone) leverages its antagonist properties to deter crushing/injecting .

- Sigma Receptor Potential: this compound’s σ1/σ2 affinity suggests unexplored applications in neurodegenerative diseases, unlike dezocine or kthis compound .

Q & A

Q. What are the key pharmacological mechanisms of Etazocine, and how can researchers design initial in vitro experiments to validate its opioid receptor interactions?

To investigate this compound’s pharmacological mechanisms, researchers should prioritize receptor-binding assays using radiolabeled ligands (e.g., competitive binding studies with μ-opioid, κ-opioid, and δ-opioid receptors). Experimental design should include:

- Positive/negative controls : Use known agonists/antagonists (e.g., morphine for μ-receptor activation).

- Concentration gradients : Test this compound across log-fold dilutions to calculate IC50 values.

- Receptor specificity : Compare binding affinity across receptor subtypes to identify selectivity.

Document equipment specifications (e.g., scintillation counters) and chemical purity (≥98%) to ensure reproducibility .

How should researchers formulate a focused research question when investigating this compound’s efficacy in preclinical pain models?

Apply the PICO framework :

- Population : Rodent models (e.g., neuropathic pain in Sprague-Dawley rats).

- Intervention : this compound at varying dosages (e.g., 0.1–5 mg/kg).

- Comparison : Standard opioids (e.g., morphine) or placebo.

- Outcome : Analgesic efficacy (e.g., latency in tail-flick test).

Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant). For example: “Does this compound (2 mg/kg) provide superior analgesia compared to morphine (5 mg/kg) in a rat model of inflammatory pain?” .

Q. What standardized protocols are recommended for assessing this compound’s pharmacokinetic parameters in animal studies?

- Study design : Use a crossover design with serial blood sampling post-administration.

- Key parameters : Measure half-life (t1/2), clearance (CL), and volume of distribution (Vd) via LC-MS/MS.

- Data documentation : Include raw data tables in appendices and processed data (e.g., AUC calculations) in the main text. Adhere to ethical guidelines for animal welfare and anesthesia protocols .

Advanced Research Questions

Q. How can researchers address contradictions in published data on this compound’s side-effect profiles across different animal models?

- Contradiction analysis : Compare study designs for confounding variables (e.g., species-specific metabolism, dosing regimens).

- Meta-regression : Statistically evaluate covariates (e.g., dose, administration route) using tools like RevMan or R’s metafor package.

- Replication studies : Standardize protocols (e.g., unified pain assessment scales) to isolate this compound-specific effects .

Q. What methodological considerations are critical for ensuring reproducibility in this compound’s in vivo pharmacokinetic studies?

- Materials transparency : Specify chemical suppliers, storage conditions (-20°C for lyophilized this compound), and vehicle composition (e.g., saline vs. DMSO).

- Instrument calibration : Validate HPLC/LC-MS systems with reference standards.

- Statistical rigor : Report confidence intervals for pharmacokinetic parameters and use mixed-effects models to account for inter-subject variability .

Q. How can systematic reviews integrate heterogeneous data on this compound’s efficacy across preclinical studies?

- Search strategy : Use PRISMA guidelines with Boolean terms (e.g., “this compound AND analgesia NOT clinical”) across PubMed, Embase, and Web of Science.

- Risk of bias assessment : Apply SYRCLE’s tool for animal studies to evaluate selection, performance, and detection biases.

- Meta-analysis : Stratify by study design (e.g., cohort vs. case-control) and use random-effects models to account for heterogeneity .

Q. What ethical and methodological challenges arise in transitioning this compound research from animal models to early-phase human trials?

- Participant selection : Use stratified sampling for demographics (age, sex) and exclude individuals with opioid-use history.

- Dose escalation : Follow FDA Phase I guidelines (e.g., 3+3 design) with real-time pharmacokinetic monitoring.

- Ethical oversight : Obtain IRB approval and document informed consent processes rigorously .

Data Presentation Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.